molecular formula C24H21N3O2S3 B12033219 N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 476486-07-4

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12033219
CAS No.: 476486-07-4
M. Wt: 479.6 g/mol
InChI Key: XESGZLQPYCRRGR-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a thiadiazolylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-(Benzyloxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with benzyl chloride in the presence of a base, followed by reduction of the nitro group to an amine.

    Formation of 5-(Benzylthio)-1,3,4-thiadiazole: This involves the reaction of thiosemicarbazide with benzyl chloride, followed by cyclization with carbon disulfide.

    Coupling Reaction: The final step involves the coupling of 4-(Benzyloxy)aniline with 5-(Benzylthio)-1,3,4-thiadiazole in the presence of acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzyloxy derivatives

Scientific Research Applications

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The benzyloxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

  • N-(4-(Benzyloxy)phenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(4-(Benzyloxy)phenyl)-4-chlorobenzenesulfonamide

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

CAS No.

476486-07-4

Molecular Formula

C24H21N3O2S3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O2S3/c28-22(17-31-24-27-26-23(32-24)30-16-19-9-5-2-6-10-19)25-20-11-13-21(14-12-20)29-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,25,28)

InChI Key

XESGZLQPYCRRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

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